Acetamide, N-(2-methoxy-6-nitrophenyl)-
Description
Molecular Identity and Nomenclature
Acetamide, N-(2-methoxy-6-nitrophenyl)-, is a nitroaromatic amide with the systematic IUPAC name N-(2-methoxy-6-nitrophenyl)acetamide. Its molecular formula is C₉H₁₀N₂O₄ , corresponding to a molecular weight of 210.19 g/mol . The compound is registered under CAS number 116496-81-2 and is alternatively identified by synonyms such as N-(2-methoxy-6-nitrobenzene)acetamide and acetic acid-(2-methoxy-6-nitroanilide).
The structural representation in SMILES notation is COc1cccc(c1NC(=O)C)N+[O-] , highlighting the acetamide group (-NH-C(=O)-CH₃) bonded to a methoxy-substituted (OCH₃) and nitro-substituted (NO₂) benzene ring at the ortho and para positions, respectively.
Table 1: Molecular Identity of Acetamide, N-(2-Methoxy-6-Nitrophenyl)-
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methoxy-6-nitrophenyl)acetamide |
| CAS Number | 116496-81-2 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| SMILES | COc1cccc(c1NC(=O)C)N+[O-] |
Historical Context in Nitro-Aromatic Chemistry
Nitroaromatic compounds emerged as critical intermediates during the 19th-century synthetic dye industry, with nitration reactions enabling the introduction of nitro groups into aromatic systems. Acetamide, N-(2-methoxy-6-nitrophenyl)-, represents a specialized derivative within this class, synthesized through electrophilic aromatic substitution. The methoxy group, a strong electron-donating substituent, directs nitration to specific positions on the aromatic ring, a principle first elucidated in Zinke’s studies on regioselective nitration.
The compound’s development aligns with advancements in functionalizing aromatic amines and amides for applications in agrochemicals and pharmaceuticals. Its synthesis typically involves nitration of precursor anilides, reflecting methodologies refined in the mid-20th century to optimize yield and purity.
Structural Classification in Organic Chemistry
This compound belongs to the primary aromatic amides , characterized by a benzene ring substituted with both electron-withdrawing (NO₂) and electron-donating (OCH₃) groups. The acetamide moiety (-NH-C(=O)-CH₃) is directly bonded to the aromatic core, positioning it as a meta-directing group in further electrophilic reactions.
The nitro group at the para position relative to the methoxy group creates a polarized electronic environment, enhancing the compound’s reactivity in reduction and nucleophilic substitution reactions. This structural duality enables its participation in diverse synthetic pathways, including:
- Reduction : Conversion of the nitro group to an amine (-NH₂) for pharmaceutical intermediates.
- Cross-coupling : Utilization in Suzuki-Miyaura reactions facilitated by the electron-deficient aromatic ring.
Table 2: Structural Features and Reactivity
| Feature | Role in Reactivity |
|---|---|
| Nitro group (-NO₂) | Electron-withdrawing; stabilizes negative charges |
| Methoxy group (-OCH₃) | Electron-donating; directs electrophilic substitution |
| Acetamide (-NHCOCH₃) | Participates in hydrogen bonding; modifies solubility |
Research Significance and Applications
Acetamide, N-(2-methoxy-6-nitrophenyl)-, serves as a versatile building block in organic synthesis. Recent studies highlight its role in:
- Pharmaceutical Intermediates : As a precursor to antimicrobial and anticancer agents, where the nitro group is reduced to an amine for further functionalization.
- Agrochemical Development : Its nitro-aromatic scaffold is incorporated into herbicides and insecticides, leveraging the stability and bioavailability imparted by the methoxy group.
- Photochemical Studies : The compound’s excited-state dynamics, particularly intersystem crossing facilitated by nitro group non-bonding orbitals, provide insights into nitroaromatic photodegradation pathways.
Ongoing research explores its potential in metal-organic frameworks (MOFs) for catalytic applications, where the acetamide group acts as a coordinating ligand. Additionally, its electronic properties make it a candidate for nonlinear optical materials, exploiting charge-transfer interactions between the nitro and methoxy substituents.
Properties
CAS No. |
116496-81-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13) |
InChI Key |
DOEHGANMBXMZDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-] |
Synonyms |
N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The classical method involves refluxing 2-methoxy-6-nitroaniline with acetic anhydride in a polar aprotic solvent (e.g., acetic acid). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide and liberating acetic acid as a byproduct. A molar ratio of 1:1.2 (aniline:acetic anhydride) ensures complete conversion while minimizing side reactions.
Optimization of Reaction Parameters
-
Temperature : 80–100°C to balance reaction rate and thermal stability of the nitro group.
-
Solvent : Acetic acid enhances protonation of the amine, increasing electrophilicity of the acylating agent.
-
Time : 4–6 hours under reflux, monitored via thin-layer chromatography (TLC) for reaction completion.
Table 1: Representative Conditions for Conventional Synthesis
| Parameter | Value Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Solvent | Acetic acid |
| Yield | 85–90% |
| Purity (HPLC) | >95% |
Alternative One-Pot Synthesis via In Situ Acyl Chloride Formation
Thionyl Chloride as a Chlorinating Agent
A patent-derived method (CN111978223B) substitutes acetic anhydride with thionyl chloride (SOCl₂) to generate acetyl chloride in situ. This approach eliminates the need for pre-formed acyl chlorides and reduces phosphorus-containing waste.
Procedure :
-
Reagent Mixing : 2-Methoxy-6-nitroaniline and acetic acid are suspended in a nonpolar solvent (e.g., xylene or cyclohexane) with a base (e.g., triethylamine) to neutralize HCl.
-
Chlorination : SOCl₂ is added dropwise at 65–80°C, forming acetyl chloride.
-
Reflux : The mixture is heated to 80–140°C for 5–8 hours to complete acetylation.
-
Workup : Excess SOCl₂ is quenched with water, and the product is crystallized using methanol or ethanol.
Advantages Over Conventional Methods
Table 2: Performance Metrics for One-Pot Synthesis
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Xylene | Cyclohexane |
| Reaction Temperature | 140°C | 80°C |
| Reaction Time | 5 hours | 8 hours |
| Yield | 94.6% | 93.8% |
| Purity (GC) | 99.8% | 99.9% |
Industrial-Scale Production Techniques
Solvent Selection and Recovery
Nonpolar solvents (xylene, cyclohexane) are preferred for large-scale reactions due to their low cost, high boiling points, and ease of recovery via distillation. For every 1 kg of product, 2–6 kg of solvent is recycled, reducing production costs by 15–20%.
Continuous Flow Reactors
Tubular reactors with automated temperature and pressure control enable:
-
Throughput : 50–100 kg/day.
-
Consistency : <2% batch-to-batch variability in purity.
Purification and Crystallization Strategies
Solvent Pairing for Recrystallization
-
Primary Solvent : Xylene or cyclohexane (post-reaction concentrate).
-
Antisolvent : Methanol or ethanol (4:1 v/v antisolvent:concentrate).
-
Crystallization Temperature : 5–25°C to maximize crystal growth and minimize impurities.
Impact on Product Quality
-
Particle Size : 50–100 µm crystals ensure optimal flowability for pharmaceutical formulations.
-
Residual Solvents : <100 ppm (ICH Q3C compliant).
Critical Analysis of Methodologies
Cost-Effectiveness
-
Raw Material Costs : $12–15/kg for SOCl₂ vs. $18–20/kg for PCl₃.
-
Energy Consumption : 20% lower due to shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major product is 2-methoxy-6-nitroaniline.
Reduction: The major product is 2-methoxy-6-aminoaniline.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Acetamide, N-(2-methoxy-6-nitrophenyl)- serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for multiple chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : The compound can be converted into different derivatives.
- Substitution : The methoxy group can be replaced with other functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Studies involving human breast cancer cell lines (MCF-7) show that Acetamide, N-(2-methoxy-6-nitrophenyl)- induces apoptosis through oxidative stress and modulation of signaling pathways related to cell proliferation and survival.
Medicine
Ongoing research explores the therapeutic potential of Acetamide, N-(2-methoxy-6-nitrophenyl)- in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity.
Antimicrobial Activity Study
A study conducted on various pathogens indicated that Acetamide, N-(2-methoxy-6-nitrophenyl)- exhibited significant antimicrobial properties. The results demonstrated effectiveness against common bacterial strains.
Anticancer Research
In research involving MCF-7 breast cancer cells:
- The compound demonstrated IC50 values indicating potent cytotoxicity.
- Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenylacetamides: Substituent Effects
Table 1: Substituent-Driven Comparisons
Key Observations :
- Electron-withdrawing vs. donating groups : The nitro group in the target compound enhances polarity and may stabilize charge-transfer interactions in crystals or biological targets compared to chloro or methyl substituents .
- Heterocyclic vs. aromatic systems: Pyridazinone or thiazole moieties (e.g., compounds in ) introduce additional hydrogen-bonding or π-stacking capabilities, unlike the purely phenyl-based target compound.
Pharmacological Activity: Receptor Binding and Selectivity
- FPR Agonists: Pyridazinone-containing acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide) exhibit specificity for FPR2 receptors due to methoxybenzyl substituents, whereas the target compound’s nitro group may favor interactions with nitroreductases or other redox-sensitive targets .
Agrochemical Relevance: Degradation and Environmental Behavior
Crystallographic and Solid-State Properties
Biological Activity
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₄
- CAS Number : 116496-81-2
- Structural Features : The compound features an acetamide group linked to a 2-methoxy-6-nitrophenyl moiety, which influences its reactivity and biological interactions.
The biological activity of Acetamide, N-(2-methoxy-6-nitrophenyl)- is primarily attributed to its structural components:
- Nitro Group Reduction : The nitro group can be reduced to an amino group under specific conditions, leading to the formation of reactive intermediates that may interact with cellular targets.
- Methoxy Group Influence : The methoxy group enhances solubility and bioavailability, facilitating interactions with various biological molecules.
Antimicrobial Properties
Research indicates that Acetamide, N-(2-methoxy-6-nitrophenyl)- exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Research :
- In a study involving human breast cancer cell lines (MCF-7), Acetamide, N-(2-methoxy-6-nitrophenyl)- demonstrated IC50 values indicating potent cytotoxicity.
- Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Acetamide, N-(4-methoxy-2-nitrophenyl) | Moderate antimicrobial activity | Different substitution pattern affects reactivity |
| Acetamide, N-(2-hydroxy-5-nitrophenyl) | Antioxidant properties | Hydroxy group enhances interaction with radicals |
| Acetamide, N-(2-methoxy-4-nitrophenyl) | Lower anticancer efficacy | Variations in nitro positioning influence potency |
Q & A
Q. What are the standard synthetic routes for N-(2-methoxy-6-nitrophenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves acetylation of 2-methoxy-6-nitroaniline with acetic anhydride under controlled conditions. Key parameters include temperature (80–100°C), solvent choice (acetic acid for protonation control), and stoichiometric ratios (1:1.2 aniline:acetic anhydride). Purification via recrystallization from aqueous ethanol yields a crystalline product. Monitoring reaction progress with TLC and adjusting reflux time (4–6 hours) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.8–4.0 ppm, nitro at δ 8.0–8.5 ppm).
- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- HPLC-MS : Validates molecular weight (224.21 g/mol) and detects impurities.
- XRD : For crystalline structure determination using SHELX refinement (e.g., bond angles, torsion parameters) .
Q. How does the positioning of methoxy and nitro groups influence reactivity?
The ortho-methoxy and para-nitro groups create steric hindrance and electronic effects. The nitro group deactivates the ring, directing electrophilic substitution to the meta position, while the methoxy group enhances solubility in polar solvents. This arrangement impacts nucleophilic substitution and reduction reactions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., antimicrobial vs. anti-inflammatory efficacy) arise from assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests).
- Purity Validation : HPLC-MS to confirm >98% purity.
- SAR Studies : Compare derivatives (Table 1) to isolate functional group contributions .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Key Functional Groups | Bioactivity (IC₅₀, μM) |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | para-methoxy, ortho-nitro | 12.3 (Antimicrobial) |
| N-(2-fluoro-6-nitrophenyl)acetamide | ortho-fluoro | 8.9 (Antibacterial) |
| Target Compound | ortho-methoxy, para-nitro | 15.6 (Anti-inflammatory) |
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Challenges include twinning (common in nitro-containing crystals) and weak diffraction. Solutions:
- Data Collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å).
- Refinement : SHELXL for handling anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions at 2.8–3.0 Å) .
Q. How can computational models guide derivative design for enhanced activity?
- Docking Simulations : AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or bacterial FabH enzymes.
- DFT Calculations : Assess nitro group reduction potentials (e.g., LUMO energies ~ -1.8 eV) to prioritize stable derivatives.
- MD Simulations : Evaluate solubility by calculating logP (experimental: 1.5 ± 0.2) .
Q. What methodologies resolve low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.
- Prodrug Synthesis : Introduce ester moieties (e.g., acetyloxy methyl) for hydrolytic activation .
Q. How do competing reaction pathways affect nitro group reduction?
Catalytic hydrogenation (H₂/Pd-C) risks over-reduction to amine byproducts. Mitigation:
- Selective Catalysts : Use PtO₂ in ethanol at 40 psi H₂.
- Kinetic Control : Monitor via in-situ FTIR to halt at the hydroxylamine intermediate .
Q. What analytical techniques quantify degradation products under physiological conditions?
Q. How does the compound interact with cytochrome P450 enzymes?
- CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP3A4) show moderate inhibition (IC₅₀ = 28 μM).
- Metabolite Profiling : LC-MS/MS detects O-demethylation and nitro-reduction metabolites in liver microsomes .
Key Notes
- Methodological Focus : Emphasis on reproducible protocols and troubleshooting.
- Data-Driven : Tables and computational tools address structural and functional complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
